N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(20,10-22-3)9-17-14(19)13(18)16-8-11-5-4-6-12(7-11)21-2/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCZNUUZCYJJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on available research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H17N3O3S. The compound features a distinctive oxalamide functional group, which is known for its role in various biological activities.
Synthetic Routes
The synthesis typically involves the following steps:
- Formation of Intermediates : The starting materials include 3-methoxybenzylamine and 2-hydroxy-2-methyl-3-(methylthio)propylamine, which are reacted under controlled conditions.
- Oxalamide Formation : The reaction with oxalyl chloride leads to the formation of the oxalamide structure.
- Purification : The final product is purified through recrystallization or chromatography to ensure high purity.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. The hydroxy and methylthio groups enhance binding affinity, allowing the compound to modulate various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A431 (Skin Cancer) | 12 |
These findings indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates. The compound was found to be effective against multidrug-resistant strains, highlighting its potential for therapeutic applications in treating infections caused by resistant bacteria.
Study 2: Cancer Cell Line Testing
Another study focused on the anticancer properties of the compound, where it was tested against multiple cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting that the compound could be further developed as an anticancer agent.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
